

2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline

molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline

Cat. No.: B166888

[Get Quote](#)

Technical Guide: 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, a proposed synthesis protocol, and analytical methodologies for **2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline**, a compound of interest in medicinal chemistry and drug discovery due to the prevalence of the pyrrolidine scaffold in bioactive molecules.[1][2][3]

Core Compound Data

The fundamental molecular properties of **2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline** are summarized below.

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₃ F ₃ N ₂	[4]
Molecular Weight	230.23 g/mol	[4]
CAS Number	133184-80-2	[4]

Synthesis Methodology: Proposed Experimental Protocol

The synthesis of **2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline** can be effectively achieved via a Buchwald-Hartwig amination reaction.^{[5][6][7]} This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds.^[5] The proposed protocol involves the coupling of an aryl halide with pyrrolidine.

Reaction Scheme:

A plausible synthetic route involves the reaction of 2-bromo-5-(trifluoromethyl)aniline with pyrrolidine, catalyzed by a palladium complex with a suitable phosphine ligand.

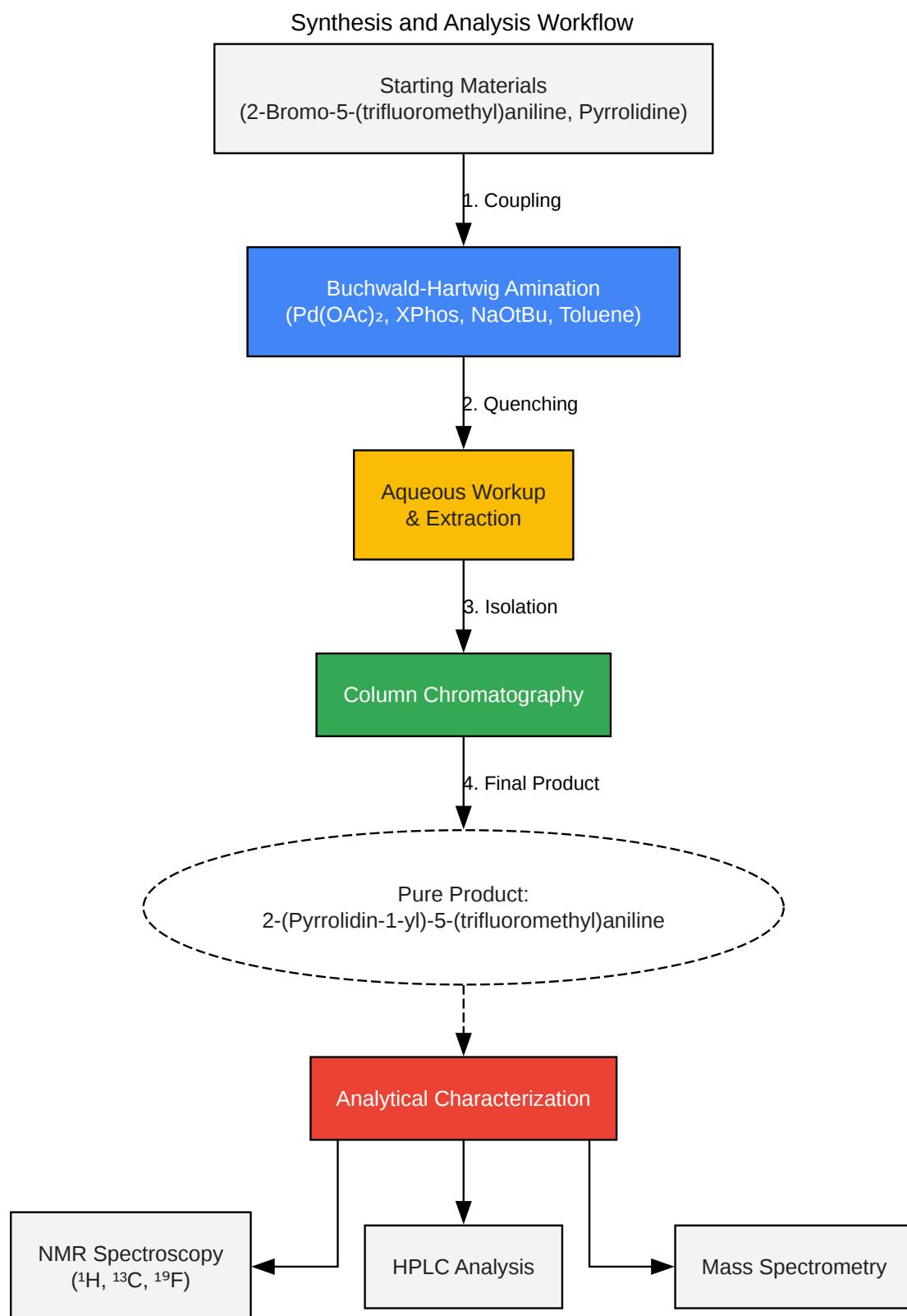
Materials and Reagents:

- 2-Bromo-5-(trifluoromethyl)aniline
- Pyrrolidine
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or similar phosphine ligand
- Sodium tert-butoxide (NaOt-Bu)
- Toluene, anhydrous
- Standard laboratory glassware for inert atmosphere reactions
- Magnetic stirrer and heating mantle
- Silica gel for column chromatography
- Solvents for chromatography (e.g., ethyl acetate, hexanes)

Experimental Procedure:

- Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-bromo-5-(trifluoromethyl)aniline (1.0 eq), palladium(II) acetate (0.02 eq), and the phosphine ligand (0.04 eq).
- Addition of Reagents: Add sodium tert-butoxide (1.4 eq) to the flask. Evacuate and backfill the flask with the inert gas three times.
- Solvent and Amine Addition: Add anhydrous toluene via syringe, followed by the addition of pyrrolidine (1.2 eq).
- Reaction Conditions: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
- Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure **2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline**.

Analytical Characterization


The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy are crucial for structural elucidation. The ^1H NMR spectrum is expected to show signals corresponding to the aromatic protons, as well as the methylene protons of the pyrrolidine ring. ^{19}F NMR can be used to confirm the presence of the trifluoromethyl group.
- High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the final compound.^[8] A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid) is a common starting point for method development.

- Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak $[M]^+$ or a protonated molecular ion peak $[M+H]^+$ corresponding to the calculated molecular weight.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow from starting materials to the final, characterized product.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and analysis of the target compound.

Applications in Drug Discovery

The pyrrolidine ring is a key structural motif in many biologically active compounds and approved drugs, valued for its ability to introduce three-dimensionality into molecules.[\[1\]](#)[\[2\]](#)[\[3\]](#) Compounds containing the pyrrolidine scaffold have shown a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[\[2\]](#) Therefore, **2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline** represents a valuable building block for the synthesis of novel pharmaceutical candidates. The trifluoromethyl group can enhance metabolic stability and binding affinity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of Azidoanilines by the Buchwald–Hartwig Amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- To cite this document: BenchChem. [2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b166888#2-pyrrolidin-1-yl-5-trifluoromethyl-aniline-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com